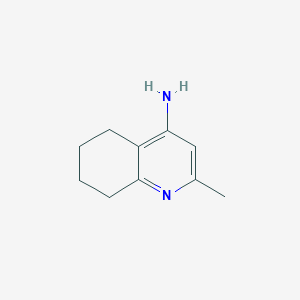

2-Methyl-5,6,7,8-tetrahydroquinolin-4-amine

Description

Properties

IUPAC Name |

2-methyl-5,6,7,8-tetrahydroquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h6H,2-5H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGOJKPUJODQKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2CCCCC2=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975883 | |

| Record name | 2-Methyl-5,6,7,8-tetrahydroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6047-82-1, 22345-79-5 | |

| Record name | 2-Methyl-5,6,7,8-tetrahydroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5,6,7,8-tetrahydroquinolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-amine typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core . The reaction conditions often include heating the mixture at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods are scaled up to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to more saturated amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, more saturated amine derivatives, and substituted tetrahydroquinoline compounds .

Scientific Research Applications

Chemical Synthesis and Applications

2-Methyl-5,6,7,8-tetrahydroquinolin-4-amine serves as an important building block in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:

- Oxidation : The compound can be oxidized to form quinoline derivatives.

- Reduction : It can undergo reduction to yield more saturated amine derivatives.

- Substitution : The amine group participates in nucleophilic substitution reactions leading to various substituted derivatives.

These reactions enable the development of new compounds with potential applications in pharmaceuticals and specialty chemicals.

The biological properties of this compound have been extensively studied. Notably, it has demonstrated significant antiproliferative effects against various cancer cell lines. The following table summarizes its activity against different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian Cancer) | 0.6 | Induces mitochondrial depolarization and ROS production |

| HT-29 (Colorectal Cancer) | 5.4 - 17.2 | Alters cell cycle phases; increases G0/G1 phase |

| MSTO-211H (Mesothelioma) | Varies | Induces oxidative stress leading to autophagy |

The compound's mechanism of action primarily involves interaction with the CXCR4 chemokine receptor, which is crucial for cancer progression and metastasis. By inhibiting this receptor, the compound disrupts signaling pathways that promote tumor growth.

Case Studies

Numerous studies highlight the potential of this compound as a scaffold for designing new anticancer agents:

- In a study evaluating various tetrahydroquinoline derivatives, this compound was identified as a potent candidate due to its low IC50 values against multiple cancer types. The findings suggest its suitability for further development in cancer therapeutics.

- A specific derivative of this compound demonstrated efficacy against Toxoplasma gondii, showing potential for treating parasitic infections alongside its anticancer properties.

- Another study focused on the synthesis of a library of 8-substituted derivatives showed that certain compounds exhibited significant activity against human dermal microvascular endothelial cells and various cancer cell lines.

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-amine involves its interaction with cellular targets. The compound can induce mitochondrial membrane depolarization and cellular reactive oxygen species (ROS) production, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include various enzymes and receptors involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Chemical Identity :

Key Properties :

- Appearance : Powder

- Boiling Point : 321.1°C

- LogP (logPow) : 3.72–4.35 (experimental) .

- LogD₇.₄ : 1.32–5.59 (calculated) .

This compound features a tetrahydroquinoline core with a methyl substituent at position 2 and an amine group at position 3. Its partially saturated quinoline scaffold enhances membrane permeability while retaining aromatic interactions critical for biological activity .

Comparison with Structurally Similar Compounds

Antiproliferative Tetrahydroquinoline Derivatives

Key Observations :

- Substituent Effects : Methyl groups (e.g., at C2 in the target compound) enhance lipophilicity and membrane permeability, while polar amines (C4) improve target engagement .

- Chirality : The (R)-enantiomer of derivative (R)-5a (a Schiff base analog) showed 3-fold higher antiproliferative activity than the (S)-form in A2780 ovarian cancer cells .

- Mechanistic Divergence : While QCBT7 and AMD11070 target proteasomes and CXCR4, respectively, the target compound primarily acts via ROS induction and mitochondrial depolarization .

Stereochemical and Functional Group Comparisons

- Stereochemistry: The (R)-enantiomer of this compound derivatives (e.g., (R)-5a) induces 4-fold higher ROS levels in A2780 cells compared to the (S)-form .

- Functional Group Impact: Thienoquinolines (e.g., 5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-amine): Replacement of benzene with thiophene (CAS 122914-50-5) reduces logP (1.314) but may alter target specificity . Methoxy Substitutions (e.g., 6,7-dimethoxyquinolin-4-amine): Increased polarity (logP ~2.5) reduces cell permeability but enhances solubility .

Biological Activity

Overview

2-Methyl-5,6,7,8-tetrahydroquinolin-4-amine is a heterocyclic organic compound with the molecular formula C10H14N2. This compound is notable for its unique substitution pattern, which contributes to its distinct chemical and biological properties. Its potential applications span various fields, including medicinal chemistry, where it has been studied for its antiproliferative activities against multiple cancer cell lines.

- Molecular Weight : 162.23 g/mol

- CAS Number : 22345-79-5

- Structure : Characterized by a tetrahydroquinoline core with a methyl group at the 2-position and an amine group at the 4-position.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notable findings include:

- Cell Lines Tested :

- Human T-Lymphocyte Cells (CEM)

- Human Cervix Carcinoma Cells (HeLa)

- Colorectal Adenocarcinoma (HT-29)

- Ovarian Carcinoma (A2780)

The compound's mechanism of action involves inducing mitochondrial membrane depolarization and increasing reactive oxygen species (ROS) production, leading to cell cycle arrest and apoptosis in targeted cancer cells .

The biological activity of this compound is primarily attributed to its interaction with cellular targets that regulate cell proliferation and apoptosis. The compound has been shown to:

- Induce mitochondrial dysfunction.

- Increase ROS levels.

- Trigger apoptosis in cancer cells through various biochemical pathways .

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, a comparison is made with other derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylquinoline | Lacks tetrahydro structure and amine group | Limited biological activity |

| 5,6,7,8-Tetrahydroquinoline | Lacks methyl and amine groups | Minimal cytotoxic effects |

| 4-Aminoquinoline | Lacks tetrahydro structure and methyl group | Used in malaria treatment |

The presence of both the methyl and amine groups in the tetrahydroquinoline core enhances the reactivity and potential therapeutic applications of this compound .

Study on Anticancer Properties

A study published in Molecules highlighted the antiproliferative effects of synthesized derivatives of this compound on various human cancer cell lines. The most active derivative demonstrated IC50 values ranging from 5.4 to 17.2 μM , indicating significant cytotoxicity against all tested lines .

Mechanistic Insights

Another study investigated the cellular mechanisms underlying the anticancer effects of this compound. It was found that treatment with this compound led to substantial alterations in cell cycle phases and increased levels of apoptotic markers in A2780 ovarian carcinoma cells .

Q & A

Q. Table 1: Common Analytical Techniques for Synthesis Validation

| Step | Technique | Purpose |

|---|---|---|

| Intermediate | ¹H/¹³C NMR | Structural confirmation of substituents |

| Purification | LC-MS | Purity assessment (>95%) |

| Final product | HRMS | Molecular weight validation |

What spectroscopic and crystallographic methods are critical for structural elucidation of this compound?

Basic Research Focus

Structural confirmation relies on:

- X-ray crystallography : Resolves 3D conformation and bonding geometry, particularly for metal complexes (e.g., iridium(III) chiral complexes) .

- NMR spectroscopy : Identifies proton environments and confirms methyl group placement at the 2-position.

- FT-IR spectroscopy : Detects amine and C-H stretching frequencies.

For coordination complexes, single-crystal X-ray diffraction (SHELXL software) is employed to analyze metal-ligand bond lengths and angles .

How does the 2-methyl substituent influence coordination chemistry with transition metals?

Advanced Research Focus

The 2-methyl group sterically hinders axial coordination sites, directing metals to bind via the amine and adjacent donor atoms (e.g., phosphorus in derivatives). This steric effect stabilizes square-planar or octahedral geometries in complexes. For example:

- In iridium(III) complexes, the methyl group reduces ligand flexibility, enhancing enantioselectivity in catalytic reactions .

- Comparative studies with chlorine-substituted analogs (e.g., L4 in ) show methyl groups improve thermal stability but reduce electrophilicity .

Methodological Insight : Use UV-vis spectroscopy and cyclic voltammetry to study electronic effects, and X-ray crystallography to correlate structure with reactivity.

What role does this compound play in catalytic applications like ring-opening polymerization (ROP)?

Advanced Research Focus

this compound derivatives act as ligands in metal-catalyzed ROP of ε-caprolactone. Key experimental design considerations:

- Ligand-to-metal ratio optimization (e.g., 1:1 vs. 2:1) to balance activity and stability.

- Kinetic studies : Monitor monomer conversion via ¹H NMR or gel permeation chromatography (GPC).

- Thermogravimetric analysis (TGA) : Assess thermal stability of catalysts under reaction conditions .

Data Contradiction Note : While methyl-substituted ligands enhance catalyst longevity, they may reduce activity compared to bulkier substituents.

How do structural modifications at the 2-position affect physicochemical properties?

Advanced Research Focus

Substituent effects are evaluated via:

- Computational modeling (DFT): Predicts electronic impacts (e.g., methyl groups increase electron density at the amine).

- Solubility tests : Methyl derivatives exhibit lower aqueous solubility than hydroxyl- or amine-substituted analogs.

- Catalytic screening : Compare turnover numbers (TONs) for methyl vs. halogenated derivatives in model reactions .

Q. Table 2: Substituent Impact on Key Properties

| Substituent | Solubility (H₂O) | Catalytic TON | Thermal Stability |

|---|---|---|---|

| 2-CH₃ | Low | 1200 | High |

| 2-Cl | Moderate | 1500 | Moderate |

What challenges arise in achieving enantiomeric purity in asymmetric catalysis, and how are they addressed?

Advanced Research Focus

Challenges include racemization during synthesis and ligand dissociation during catalysis. Mitigation strategies:

- Chiral chromatography : Separate enantiomers using chiral stationary phases.

- Circular dichroism (CD) spectroscopy : Monitor enantiopurity during reactions.

- Steric tuning : Introduce bulkier groups (e.g., phenyl) adjacent to the methyl group to restrict rotation .

Case Study : A chiral iridium(III) complex with this compound achieved 90% enantiomeric excess (ee) in asymmetric hydrogenation, validated by HPLC with a chiral column .

How is the compound’s biological activity evaluated in antimicrobial or anticancer studies?

Q. Advanced Research Focus

- In vitro assays : Screen against cell lines (e.g., HepG2 for anticancer activity) using MTT assays.

- Structure-activity relationship (SAR) : Modify the methyl group to introduce polar functionalities (e.g., -OH) and compare IC₅₀ values.

- Molecular docking : Predict binding affinity to target proteins (e.g., topoisomerase II) .

Note : Derivatives with electron-withdrawing groups at the 4-position show enhanced bioactivity compared to methyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.